3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone

Description

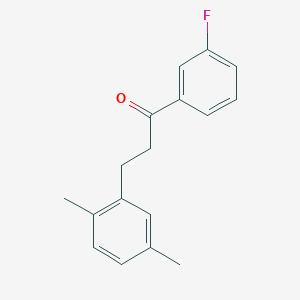

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone is a substituted propiophenone derivative featuring a 2,5-dimethylphenyl group attached to the propanone backbone and a fluorine atom at the meta position (3') of the aromatic ring (Figure 1). This compound belongs to a class of molecules where substituent positioning and electronic properties critically influence physicochemical and biological behaviors.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLGVICEZLSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644735 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-42-9 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzoyl chloride with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-3’-fluoropropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, methods may include electrophilic aromatic substitution or condensation reactions involving fluorinated reagents . The ability to modify the substituents on the aromatic rings allows for the tuning of the compound's properties for desired applications.

Medicinal Chemistry

One of the primary applications of 3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone is in medicinal chemistry. Its structural analogs have been investigated for their potential therapeutic effects against various conditions, including cancer and gastrointestinal disorders. For instance, studies have shown that fluorinated compounds can exhibit enhanced potency and selectivity as enzyme inhibitors or receptor antagonists .

Case Study: Gastrointestinal Disorders

Research has demonstrated that derivatives of this compound can be effective in treating peptic ulcers and related gastrointestinal conditions. These compounds act by inhibiting specific pathways involved in gastric acid secretion .

Recent studies have evaluated the environmental impact of fluorinated compounds, including this compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity. Research indicates that while these compounds are effective in their intended applications, they may pose risks to ecosystems if not managed properly .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural Features :

- Core: Propanone backbone.

- Substituents :

- 2,5-Dimethylphenyl group : Electron-donating methyl groups at ortho (2-) and meta (5-) positions.

- 3'-Fluorophenyl group : Electron-withdrawing fluorine at the meta position.

Comparison with Structurally Similar Compounds

The activity and properties of substituted propiophenones and related aromatic ketones are influenced by substituent type, position, and electronic effects. Below is a comparative analysis based on available data from analogous systems:

Substituent Position and Electronic Effects

Evidence from carboxamide derivatives (e.g., N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides) demonstrates that substituent positioning on aromatic rings significantly impacts biological activity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Exhibited potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to the 2,5-dimethyl substitution, which enhances lipophilicity and steric compatibility with target sites .

- N-(3,5-Difluorophenyl)- analogs : Higher PET inhibition linked to electron-withdrawing fluorine atoms, which polarize the aromatic system and improve binding affinity .

Key Inference :

- Electron-withdrawing groups (e.g., fluoro) : Enhance electronic polarization, strengthening interactions with biological targets.

Comparison Table: Substituent Effects in Analogous Compounds

Notes:

- The 3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is predicted to exhibit moderate lipophilicity, intermediate between purely methyl-substituted and halogenated analogs.

- The 3'-fluoro group may confer stronger electronic effects compared to carboxamide analogs due to the propiophenone backbone’s inherent polarity.

Steric and Lipophilic Considerations

- This is observed in carboxamide derivatives, where ortho-substituted compounds showed superior PET inhibition compared to para-substituted analogs .

- Fluorine vs. Chlorine : Replacing 3'-fluoro with chloro (as in ’s 4'-chloro-3'-fluoro analog) increases molecular weight and lipophilicity but may reduce target specificity due to larger atomic size .

Biological Activity

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone is an aromatic ketone characterized by a carbonyl group bonded to a 2,5-dimethylphenyl moiety and a fluoropropiophenone structure. Its molecular formula is . This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and modulator of receptor activity.

- Molecular Formula :

- Molecular Weight : 258.31 g/mol

- Structure : The presence of the fluorine atom at the 3' position enhances stability and lipophilicity, making it a subject of interest in various chemical and pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. In this process, 2,5-dimethylbenzene reacts with 3'-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient for producing aromatic ketones and can be optimized using continuous flow reactors to improve yield and product quality.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological applications:

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially modulating their activity. This interaction could influence various biochemical pathways related to inflammation, pain, and cell proliferation.

- Cancer Research : There is emerging interest in its application within cancer research due to its ability to affect cellular signaling pathways. Studies have indicated that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : The structural similarity of this compound to other known antimicrobial agents suggests it may possess antimicrobial properties. Compounds containing the 2,5-dimethylphenyl scaffold have been noted for their effectiveness against various pathogens, including drug-resistant strains .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigated the effects of compounds similar to this compound on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The incorporation of specific substituents was shown to enhance anticancer activity significantly .

Case Study: Antimicrobial Efficacy

Research focused on the antimicrobial properties of phenylpropanoid derivatives revealed that compounds with a 2,5-dimethylphenyl substituent exhibited broad-spectrum activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings suggest that this compound could be further explored as a scaffold for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.